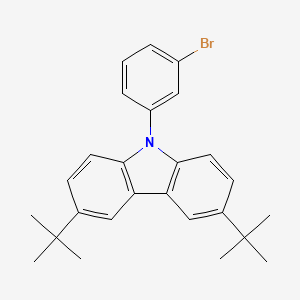
9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is a complex organic compound characterized by its bromophenyl group attached to a carbazole core, which is further substituted with tert-butyl groups at the 3 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole typically involves the following steps:
Bromination: The starting material, carbazole, undergoes bromination to introduce the bromophenyl group.
Tert-Butylation: The brominated carbazole is then subjected to tert-butylation to add the tert-butyl groups at the 3 and 6 positions.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity. The use of automated systems and advanced monitoring technologies can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the bromophenyl group, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carbazole derivatives with carbonyl groups.
Reduction Products: Reduced carbazole derivatives.
Substitution Products: Derivatives with different functional groups at the bromophenyl position.
Scientific Research Applications
Chemistry: In chemistry, 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is used as a building block for the synthesis of more complex organic molecules. Its bromophenyl group makes it a versatile intermediate in various organic reactions.
Biology: The compound has potential applications in biological research, particularly in the study of molecular interactions and signaling pathways. Its unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: In medicine, this compound can be explored for its therapeutic properties. Its ability to modulate biological processes makes it a candidate for the development of new drugs targeting specific diseases.
Industry: In the industry, this compound can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices. Its electronic properties make it suitable for applications in electronic devices.
Mechanism of Action
The mechanism by which 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole: Similar structure with the bromophenyl group at a different position.
9-(3-Bromophenyl)-carbazole: Similar structure without the tert-butyl groups.
3,6-Di-tert-butyl-9H-carbazole: Similar structure without the bromophenyl group.
Uniqueness: 9-(3-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole is unique due to the combination of the bromophenyl group and the tert-butyl groups, which confer specific chemical and physical properties. This combination enhances its reactivity and stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C26H28BrN |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
9-(3-bromophenyl)-3,6-ditert-butylcarbazole |
InChI |
InChI=1S/C26H28BrN/c1-25(2,3)17-10-12-23-21(14-17)22-15-18(26(4,5)6)11-13-24(22)28(23)20-9-7-8-19(27)16-20/h7-16H,1-6H3 |
InChI Key |
AABBXDCTZYFJCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15156752.png)

![2-{[(Benzyloxy)carbonyl]amino}-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B15156760.png)
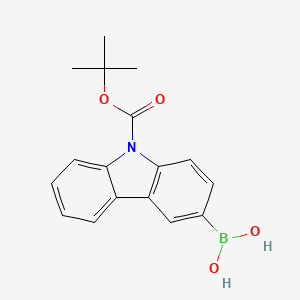
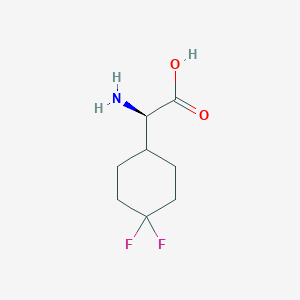
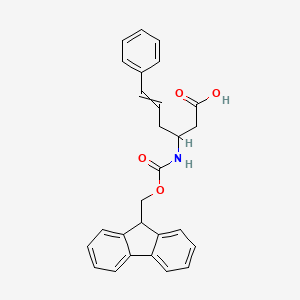
![3-amino-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B15156802.png)
![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B15156808.png)
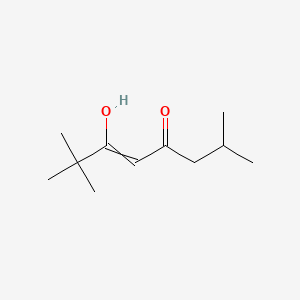
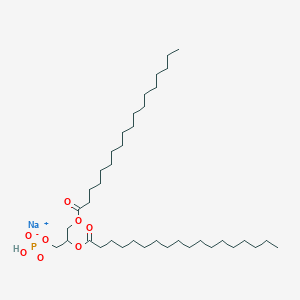
![7-chloro-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-[4-(dimethylamino)cyclohexyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide; para-toluene sulfonate](/img/structure/B15156825.png)
![5,7,8-trimethyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B15156835.png)
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)
